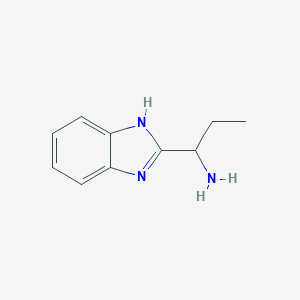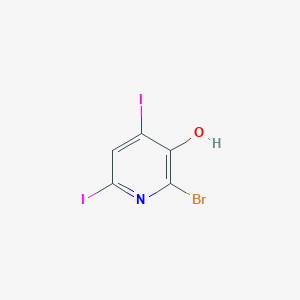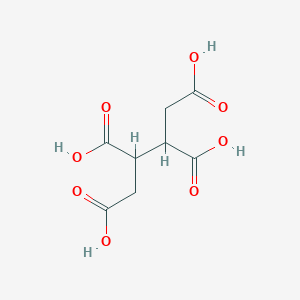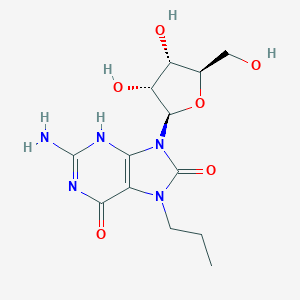
1-(1H-benzimidazol-2-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 1-(1H-benzimidazol-2-yl)propan-1-amine derivatives has been extensively studied using various physico-chemical techniques. Density Functional Theory (DFT) calculations, including optimized geometrical structures, harmonic vibrational frequencies, natural bonding orbital (NBO) analysis, and Frontier molecular orbitals (FMO), have been employed to understand the molecular structure and properties of these compounds. For instance, the molecular structure of 2-arylaminomethyl-1H-benzimidazole derivatives has been elucidated, showing a high degree of agreement between theoretical and experimental results . Additionally, the crystal structure of related compounds, such as 1-prop-2-ynyl-1H-benzimidazol-2-amine, has been determined, revealing non-coplanar arrangements and stabilization through intermolecular hydrogen bonding and π–π interactions .
Synthesis Analysis
The synthesis of 1-(1H-benzimidazol-2-yl)propan-1-amine and its derivatives involves various methods, including microwave irradiation, which has been used to synthesize N-(1H-imidazoline-2-yl)-1H-benzimidazol-2-amine . Another derivative, 1-(1H-benzimidazol-2-yl)-3-(5-(trichloromethyl)-1,3,4-oxadiazol-2-yl)propan-1-one, was synthesized from 4-(1H-benzimidazol-2-yl)-4-oxobutanehydrazide using microwave irradiation and trichloroacetic acid . These methods provide efficient routes to obtain the desired compounds in good yields.
Chemical Reactions Analysis
The reactivity of 1-(1H-benzimidazol-2-yl)propan-1-amine derivatives has been explored in various chemical reactions. For example, the synthesis of 1-(anthracen-9-ylmethyl)-1H-benzimidazol-2-amine involves the alkylation of benzimidazol-2-amine with 9-chloromethylanthracene . Furthermore, the protolytic opening of the furan ring in 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles has been studied, leading to the formation of a diketone fragment and subsequent formation of an N-substituted pyrrole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(1H-benzimidazol-2-yl)propan-1-amine derivatives have been characterized using various analytical techniques. Spectroscopic methods, such as IR, NMR, and MS, have been used to confirm the structures of synthesized compounds . The electrochemical behavior of these compounds has also been investigated, revealing their potential in applications such as pH sensors and fluorescent sensors for dopamine detection . The influence of temperature on the tautomerism of these compounds has been studied using dynamic 1H NMR, providing insights into their stability and reactivity .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1-(1H-benzimidazol-2-yl)propan-1-amine and its derivatives serve as key intermediates in the synthesis of complex chemical structures. For instance, research has demonstrated the synthesis of zinc complexes derived from 2-(aminomethyl)benzimidazole through condensation with ketones, showcasing the compound's utility in forming metal-organic frameworks with potential applications in catalysis and material science (Patricio-Rangel et al., 2019).
Anticancer Applications
Benzimidazole derivatives have been investigated for their anticancer properties. A study on bis-benzimidazole clubbed with primary amine and aromatic aldehydes showed notable anticancer activity against a panel of cancer cell lines, indicating the potential of these compounds as therapeutic agents (Rashid, 2020).
Material Science and Luminescence
Rhenium tricarbonyl core complexes with benzimidazole derivatives have been developed for fluorescence applications, highlighting the role of these compounds in creating advanced luminescent materials. This research could lead to new technologies in bioimaging and sensor development (Wei et al., 2006).
Organic Light-Emitting Diodes (OLEDs)
Bipolar molecules derived from triphenylamine and benzimidazole moieties have been synthesized for use in single-layer organic light-emitting diodes. These compounds combine hole-transporting and electron-transporting functions, enabling the development of highly efficient OLEDs through solution processing, which is vital for the advancement of display and lighting technologies (Ge et al., 2008).
pH Sensors
1-(Anthracen-9-ylmethyl)-1H-benzimidazol-2-amine has been synthesized and shown to exhibit high chemosensor activity with respect to hydrogen ions. This property makes it a promising candidate for developing effective pH sensors, which have wide-ranging applications in environmental monitoring, medical diagnostics, and industrial processes (Tolpygin et al., 2012).
Direcciones Futuras
Benzimidazole derivatives, such as “1-(1H-benzimidazol-2-yl)propan-1-amine”, have shown a broad range of biological activities and are extensively used in agriculture and as pharmaceuticals . Therefore, the future directions for this compound could involve further exploration of its potential uses in these fields.
Propiedades
IUPAC Name |
1-(1H-benzimidazol-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-2-7(11)10-12-8-5-3-4-6-9(8)13-10/h3-7H,2,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEYZAPSDJKKFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-benzimidazol-2-yl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B157461.png)




![N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide](/img/structure/B157473.png)





